Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a benzyl group, a chlorosulfonylmethyl group, and a difluoropyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The chlorosulfonylmethyl group is introduced through a sulfonylation reaction, and the benzyl group is added via a benzylating agent. Reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfonylmethyl group to a corresponding sulfonic acid derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonylmethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides, and sulfones.
Reduction: Sulfonic acids and their derivatives.
Substitution: Amides, esters, and thioesters.
Scientific Research Applications
Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate exerts its effects involves its reactivity with various biological targets. The chlorosulfonylmethyl group can interact with enzymes and receptors, leading to the modulation of biological processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Benzyl 2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate
Benzyl 2-(chlorosulfonylmethyl)benzoate
Benzyl 2-(chlorosulfonylmethyl)thiophene-1-carboxylate
Uniqueness: Benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to its difluoropyrrolidine ring, which imparts distinct chemical properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.
Properties
IUPAC Name |
benzyl 2-(chlorosulfonylmethyl)-4,4-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO4S/c14-22(19,20)8-11-6-13(15,16)9-17(11)12(18)21-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWIMCWPBUYWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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